
5-Fluorovaleraldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluorovaleraldehyde: is an organic compound with the molecular formula C5H9FO It is a fluorinated aldehyde, specifically a derivative of valeraldehyde where one hydrogen atom on the carbon chain is replaced by a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorovaleraldehyde typically involves the fluorination of valeraldehyde. One common method is the direct fluorination of valeraldehyde using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide . The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position on the carbon chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach could be the catalytic fluorination of valeraldehyde using a fluorine gas in the presence of a suitable catalyst. This method allows for the efficient production of the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluorovaleraldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 5-fluorovaleric acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 5-fluoropentanol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products:
Oxidation: 5-Fluorovaleric acid
Reduction: 5-Fluoropentanol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: 5-Fluorovaleraldehyde is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of fluorinated analogs of biologically active compounds. These analogs can be studied for their potential therapeutic effects and mechanisms of action.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its fluorinated nature imparts unique properties such as increased stability and resistance to degradation, making it valuable in the development of advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Fluorovaleraldehyde is largely dependent on its chemical reactivity. The presence of the fluorine atom can influence the compound’s electronic properties, making it more reactive towards certain types of chemical transformations. In biological systems, fluorinated compounds often exhibit altered metabolic pathways and interactions with enzymes, which can lead to unique biological effects.
Comparación Con Compuestos Similares
Valeraldehyde: The non-fluorinated analog of 5-Fluorovaleraldehyde.
5-Chlorovaleraldehyde: A chlorinated analog with similar reactivity but different electronic properties.
5-Bromovaleraldehyde: Another halogenated analog with distinct reactivity patterns.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
353-14-0 |
|---|---|
Fórmula molecular |
C5H9FO |
Peso molecular |
104.12 g/mol |
Nombre IUPAC |
5-fluoropentanal |
InChI |
InChI=1S/C5H9FO/c6-4-2-1-3-5-7/h5H,1-4H2 |
Clave InChI |
PPKGSIILGIXOBS-UHFFFAOYSA-N |
SMILES canónico |
C(CCF)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


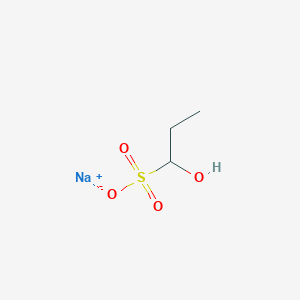




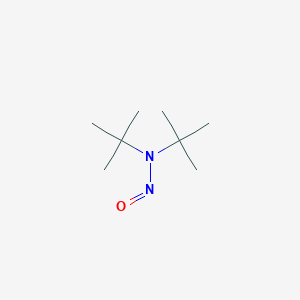

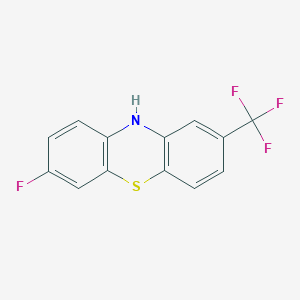
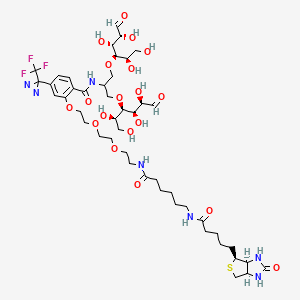
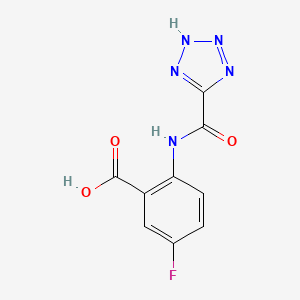
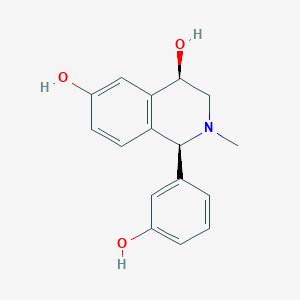
![1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13421981.png)
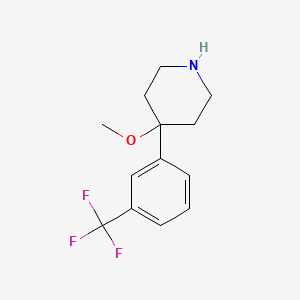
![(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol](/img/structure/B13421995.png)
